(4-(3-Chlorophenyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a pyridazine ring, along with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3-CHLOROPHENYL Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloronitrobenzene and the piperazine intermediate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative.
Coupling of Piperazine and Piperidine Rings: The piperazine and piperidine rings can be coupled using a suitable coupling reagent such as carbonyldiimidazole.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction using a thiophene derivative and the pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups onto the thiophene or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Coupling Reactions: Palladium catalysts, ligands, and suitable coupling partners.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways, providing insights into cellular mechanisms and functions.
Mechanism of Action
The mechanism of action of 3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-YL]PYRIDAZINE: This compound shares a similar core structure but lacks the piperidine and thiophene groups.
3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(PHENYL)PYRIDAZINE: This compound has a phenyl group instead of a thiophene group.
Uniqueness
The uniqueness of 3-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene group, in particular, may enhance its interactions with certain biological targets and contribute to its potential therapeutic effects.
Properties
Molecular Formula |
C24H26ClN5OS |
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Molecular Weight |
468.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H26ClN5OS/c25-19-3-1-4-20(17-19)28-12-14-30(15-13-28)24(31)18-8-10-29(11-9-18)23-7-6-21(26-27-23)22-5-2-16-32-22/h1-7,16-18H,8-15H2 |
InChI Key |
GJHJUIMPBALSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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